BenchChemオンラインストアへようこそ!

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide

Glucocorticoid Receptor Nuclear Receptor Selectivity In Vitro Pharmacology

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide (CAS 634184-91-1) is a halogenated benzamide derivative featuring a 3,5-bis(trifluoromethyl)phenyl moiety and a 2,3,5-trichloro-6-hydroxybenzamide scaffold. This compound has been profiled as a nonsteroidal glucocorticoid receptor (GR) modulator, with publicly disclosed activity data derived from Boehringer Ingelheim’s lead optimization program.

Molecular Formula C15H6Cl3F6NO2
Molecular Weight 452.6 g/mol
CAS No. 634184-91-1
Cat. No. B12577928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide
CAS634184-91-1
Molecular FormulaC15H6Cl3F6NO2
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)C(F)(F)F
InChIInChI=1S/C15H6Cl3F6NO2/c16-8-4-9(17)12(26)10(11(8)18)13(27)25-7-2-5(14(19,20)21)1-6(3-7)15(22,23)24/h1-4,26H,(H,25,27)
InChIKeyMKBSLHVMFQMVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide (CAS 634184-91-1) – Key Chemical Identity for Selective Glucocorticoid Receptor Research Procurement


N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide (CAS 634184-91-1) is a halogenated benzamide derivative featuring a 3,5-bis(trifluoromethyl)phenyl moiety and a 2,3,5-trichloro-6-hydroxybenzamide scaffold. This compound has been profiled as a nonsteroidal glucocorticoid receptor (GR) modulator, with publicly disclosed activity data derived from Boehringer Ingelheim’s lead optimization program [1]. Its binding selectivity for GR over progesterone and mineralocorticoid receptors, alongside ancillary in vitro drug-like property data, distinguishes it from generic hydroxyl-benzamide analogs that lack this multi-parametric characterisation.

Why N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide Cannot Be Sourced Solely by In-Class or Single-Feature Analogy


In-class benzamides such as IMD-0354 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) are primarily investigated as IKKβ inhibitors, while the 2,3,5-trichloro-6-hydroxybenzamide core is shared with anthelmintics like oxyclozanide. The substitution pattern of CAS 634184-91-1 results in a distinct selectivity profile: sub-10 nanomolar GR binding, with over 200-fold selectivity against progesterone and mineralocorticoid receptors [1]. Procuring a generic benzamide lacking this precise substitution pattern forfeits this selectivity, potentially introducing off-target pharmacology or an entirely different primary activity class.

Product-Specific Quantitative Evidence Guide: CAS 634184-91-1


Glucocorticoid Receptor Binding Affinity Versus Progesterone Receptor

In a fluorescence polarization displacement assay, CAS 634184-91-1 exhibited an IC50 of 10 nM against the human glucocorticoid receptor (GR). Under identical assay conditions, its IC50 at the human progesterone receptor (PR) was >2000 nM [1]. This >200-fold selectivity window distinguishes it from non-selective steroidal scaffolds and certain other halogenated benzamides.

Glucocorticoid Receptor Nuclear Receptor Selectivity In Vitro Pharmacology

Glucocorticoid Receptor Binding Affinity Versus Mineralocorticoid Receptor

CAS 634184-91-1 demonstrated an IC50 >2000 nM at the human mineralocorticoid receptor (MR) in a fluorescence polarization displacement assay, compared to an IC50 of 10 nM at GR [1]. This indicates a selectivity margin exceeding 200-fold for GR over MR.

Mineralocorticoid Receptor Nuclear Receptor Selectivity Cross-Reactivity Screening

Functional GR Agonist Activity in Human Foreskin Fibroblast (HFF) Cells

In HFF cells stimulated with IL-1, CAS 634184-91-1 suppressed IL-6 production with an IC50 of 2 nM, indicating potent functional GR agonism via transrepression [1]. This cell-based potency surpasses the compound's own binding IC50, suggesting signal amplification through the GR pathway.

Cell-Based Functional Assay Transrepression Anti-Inflammatory Activity

hERG Ion Channel Inhibition Liability

In a whole-cell patch-clamp assay using recombinant HEK293 cells expressing human ERG (hERG) channels, CAS 634184-91-1 gave an IC50 of 20,000 nM (20 µM) [1]. This value reflects low hERG affinity relative to its therapeutic target engagement at GR (IC50 = 10 nM), indicating a wide safety margin.

Cardiac Safety hERG Patch-Clamp Electrophysiology

CYP3A4 Inhibition Profile

CAS 634184-91-1 inhibited human recombinant CYP3A4 with an IC50 of 10 nM, using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate in a fluorescence assay [1]. While potent CYP3A4 inhibition may present a metabolic drug-drug interaction risk, it also provides a defined benchmark for this scaffold, enabling buyers to specifically select for or avoid this feature in SAR studies.

Drug Metabolism Cytochrome P450 ADME-Tox Profiling

Optimal Application Scenarios for N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide (CAS 634184-91-1)


Selective Glucocorticoid Receptor Pharmacological Tool Compound

With a GR binding IC50 of 10 nM and >200-fold selectivity over PR and MR, this compound serves as a well-characterized nonsteroidal GR ligand for nuclear receptor selectivity panels, competitive binding studies, and functional transrepression assays in HFF cells (IL-6 suppression IC50 = 2 nM) [1]. Its defined selectivity profile reduces confounding off-nuclear receptor effects compared to steroidal or less-characterized benzamide analogs.

Cardiac Safety Benchmarking in Lead Optimization

The measured hERG IC50 of 20 µM provides a quantitative reference point for evaluating cardiac liability within halogenated benzamide series [1]. Procurement of this specific batch-verified compound enables reproducible hERG screening and SAR-driven medicinal chemistry efforts aimed at improving safety margins.

CYP450 Drug-Drug Interaction Risk Assessment

With a CYP3A4 IC50 of 10 nM, this compound is a defined probe for studying structure-CYP inhibition relationships in the 2,3,5-trichloro-6-hydroxybenzamide chemotype [1]. It can serve as a control in CYP inhibition assays, facilitating the identification of structural modifications that mitigate CYP liability while retaining GR affinity.

Reference Standard for Nonsteroidal Glucocorticoid Mimetics in Analytical Chemistry

As a structurally distinct, nonsteroidal GR binder disclosed in a peer-reviewed optimization campaign (ACS Med. Chem. Lett., 2014), CAS 634184-91-1 can be employed as a physicochemical and analytical reference standard for HPLC-MS method development, solubility determination, and formulation pre-screening [1]. This ensures traceability to published biological data.

Quote Request

Request a Quote for N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.